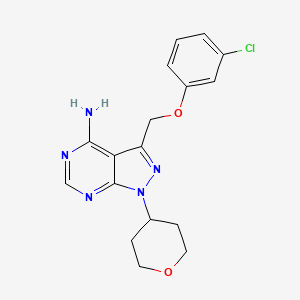
Pico-145
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Pico145 implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés incluent généralement :
Formation de la structure de base : Ceci implique la construction de la structure hétérocyclique de base par une série de réactions de condensation et de cyclisation.
Modifications des groupes fonctionnels : Introduction de groupes fonctionnels spécifiques qui améliorent l’activité du composé et sa sélectivité envers les canaux TRPC.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.
Méthodes de production industrielle
La production industrielle du Pico145 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela implique l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le Pico145 peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène dans la molécule, modifiant potentiellement son activité.
Réduction : Élimination d’atomes d’oxygène ou ajout d’atomes d’hydrogène, ce qui peut modifier les propriétés du composé.
Substitution : Remplacement d’un groupe fonctionnel par un autre, ce qui peut être utilisé pour créer des dérivés ayant des activités biologiques différentes.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur.
Substitution : Divers nucléophiles ou électrophiles dans des conditions appropriées, telles que des réactions d’halogénation ou d’alkylation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des analogues désoxygénés. Les réactions de substitution peuvent conduire à un large éventail de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le Pico145 a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier la fonction et la régulation des canaux TRPC.
Biologie : Aide à comprendre les voies de signalisation calcique et leur rôle dans les processus cellulaires.
Industrie : Utilisation potentielle dans le développement de nouveaux médicaments ciblant les canaux TRPC.
Applications De Recherche Scientifique
Pico145 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function and regulation of TRPC channels.
Biology: Helps in understanding calcium signaling pathways and their role in cellular processes.
Industry: Potential use in the development of new drugs targeting TRPC channels.
Mécanisme D'action
Le Pico145 exerce ses effets en inhibant sélectivement les canaux TRPC1, TRPC4 et TRPC5. Ces canaux sont impliqués dans la régulation de l’entrée du calcium dans les cellules. En bloquant ces canaux, le Pico145 peut moduler les voies de signalisation calcique, affectant diverses fonctions cellulaires. Le composé se lie à des sites spécifiques sur les canaux TRPC, empêchant leur activation et l’afflux de calcium qui s’ensuit .
Comparaison Avec Des Composés Similaires
Composés similaires
SKF-96365 : Un autre inhibiteur des canaux TRPC, mais avec moins de sélectivité que le Pico145.
ML204 : Sélectif pour TRPC4 et TRPC5, mais pas pour TRPC1.
GSK417651A : Inhibe TRPC4 et TRPC5, mais présente des effets hors cible sur d’autres canaux ioniques.
Unicité du Pico145
Le Pico145 se démarque par sa forte puissance et sa sélectivité pour les canaux TRPC1, TRPC4 et TRPC5. Cette sélectivité réduit la probabilité d’effets hors cible, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N4O5/c1-29-19-18(20(33)30(22(29)34)10-3-11-32)31(13-14-6-8-15(24)9-7-14)21(28-19)35-16-4-2-5-17(12-16)36-23(25,26)27/h2,4-9,12,32H,3,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHEJGMSOBHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




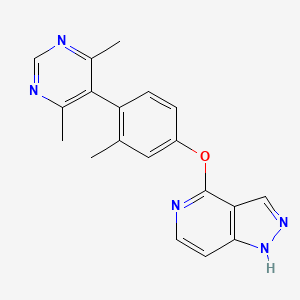
![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)
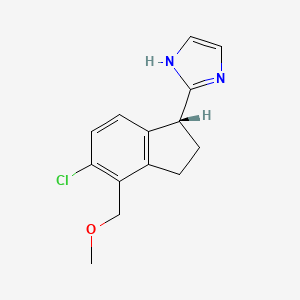
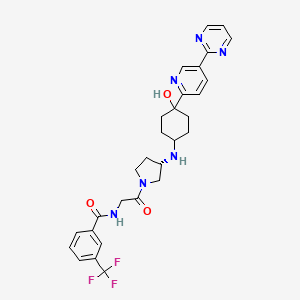

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
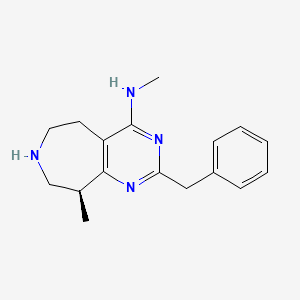
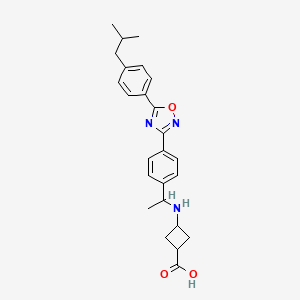
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)
